molecular formula C10H10N2O B1594716 1-Ethyl-1H-benzoimidazole-2-carbaldehyde CAS No. 34734-20-8

1-Ethyl-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B1594716
CAS No.: 34734-20-8
M. Wt: 174.2 g/mol
InChI Key: ZIOUQTZLLSBGDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Ethyl-1H-benzoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The benzimidazole ring can also interact with DNA and enzymes, affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its use and the nature of the derivatives being studied.

Comparison with Similar Compounds

1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as 1-Methyl-1H-benzoimidazole-2-carbaldehyde and 1-Phenyl-1H-benzoimidazole-2-carbaldehyde . These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom at position 1.

    1-Methyl-1H-benzoimidazole-2-carbaldehyde: Has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-Phenyl-1H-benzoimidazole-2-carbaldehyde:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in meaningful ways. Continued research into this compound and its derivatives will likely uncover even more applications and deepen our understanding of its mechanisms of action.

Properties

IUPAC Name

1-ethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUQTZLLSBGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359421
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34734-20-8
Record name 1-ethyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the 1-ethyl-2-methylbenzimidazole to the corresponding aldehyde using selenium dioxide was conducted according to a literature procedure (Werner et al. Tetrahedron, 1995, 51, 4779). 1-Ethyl-1H-benzimidazole-2-carboxaldehyde was isolated as a yellow oil in overall 52% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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